Dioctyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65459. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

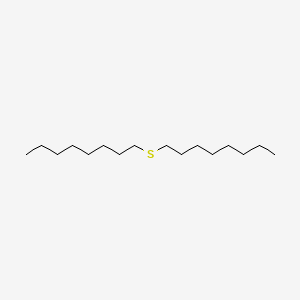

Structure

3D Structure

Properties

IUPAC Name |

1-octylsulfanyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXRGHGHQYWXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062594 | |

| Record name | Octane, 1,1'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor; [Chevron Phillips MSDS] | |

| Record name | Di-n-octyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2690-08-6 | |

| Record name | Dioctyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2690-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002690086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1,1'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWB0X6Z9EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dioctyl Sulfide (B99878)

This document provides a comprehensive overview of the physical and chemical properties of dioctyl sulfide, tailored for a technical audience. It includes key data, experimental protocols, and visual representations of its chemical behavior.

Introduction

This compound, also known as octyl sulfide or 1,1'-thiobis[octane], is an organic sulfur compound with the chemical formula C₁₆H₃₄S. It is a symmetrical sulfide, meaning the two alkyl groups attached to the sulfur atom are identical. This colorless to light yellow liquid is characterized by a mild odor.[1] Its primary applications are industrial, including use as a mineral collector and as a component in synthetic fragrances.[2] This guide details its fundamental physical and chemical characteristics, methods for its synthesis and analysis, and its key reactions.

Physical Properties

The physical properties of this compound are summarized in the table below, providing a clear reference for its behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₄S | [1] |

| Molecular Weight | 258.51 g/mol | [2] |

| Appearance | Colorless to light yellow liquid with a mild odor | [1] |

| Melting Point | -1 °C | [2] |

| Boiling Point | 180 °C at 10 mmHg | [2] |

| Density | 0.8442 g/cm³ at 20 °C; 0.842 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.461 - 1.462 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Water Solubility | 0.004678 mg/L at 25 °C (estimated) | [2] |

| LogP (Octanol/Water) | 7.7 - 8.110 (estimated) | [2] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of dialkyl sulfides, primarily centered on the electron-rich sulfur atom.

Structure and Identification

-

IUPAC Name: 1-(octylsulfanyl)octane[1]

-

CAS Number: 2690-08-6[1]

-

Synonyms: Octyl sulfide, Di-n-octyl sulfide, Dioctyl thioether, 9-Thiaheptadecane[1]

-

SMILES: CCCCCCCCSCCCCCCCC[1]

-

InChIKey: LOXRGHGHQYWXJK-UHFFFAOYSA-N[1]

Oxidation

Like other thioethers, this compound can be readily oxidized. The oxidation typically occurs in two stages, first forming the sulfoxide (B87167) and then the sulfone. This process is highly dependent on the choice of oxidizing agent and reaction conditions.[3][4]

-

Formation of Dioctyl Sulfoxide: Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature selectively yields dioctyl sulfoxide.[4][5]

-

Formation of Dioctyl Sulfone: Further oxidation with a stronger oxidizing agent, like a peroxy acid, or using two or more equivalents of hydrogen peroxide, converts the sulfoxide to dioctyl sulfone.[4][5]

Careful control of stoichiometry is crucial to prevent over-oxidation when the sulfoxide is the desired product.[3]

Figure 1: Oxidation pathway of this compound.

Reduction

The reduction of sulfoxides back to sulfides is a common transformation in organic synthesis. While this compound itself is generally stable to reducing agents, its corresponding sulfoxide can be reduced. Various reagents can accomplish this, including systems like Al-NiCl₂·6H₂O or a combination of thionyl chloride (SOCl₂) and triphenylphosphine (B44618) (Ph₃P).[6][7]

Alkylation

The lone pairs of electrons on the sulfur atom make this compound a nucleophile. It can react with alkyl halides in an Sₙ2 reaction to form stable trialkylsulfonium salts (R₃S⁺).[8]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features / Peaks (ppm or m/z) | Source(s) |

| ¹H NMR | ~2.49 ppm (t, 4H, -S-CH₂ -), ~1.57 ppm (m, 4H, -S-CH₂-CH₂ -), ~1.28 ppm (m, 20H, -(CH₂ )₅-), ~0.89 ppm (t, 6H, -CH₃ ) | [2] |

| ¹³C NMR | ~39.3 ppm (-S-C H₂-), other aliphatic signals typical for an octyl chain. The alpha-carbon shift is a key identifier. | [9][10] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 258. Key Fragments: m/z 145, 69, 55, 43, 41. | [1][2] |

| IR Spectroscopy | C-H stretching (~2850-2960 cm⁻¹), C-H bending (~1465 cm⁻¹), C-S stretching (~600-800 cm⁻¹). | [1] |

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and analysis of this compound.

Synthesis of this compound

A common and straightforward method for preparing symmetrical sulfides is the reaction of two equivalents of an alkyl halide with sodium sulfide.[4]

Figure 2: General workflow for this compound synthesis.

Methodology:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The reaction is carried out under an inert atmosphere (e.g., nitrogen).

-

Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O, 1.0 equivalent) is dissolved in a suitable solvent such as ethanol.

-

Reaction: 1-Bromooctane (2.0 equivalents) is added to the flask. The reaction mixture is heated to reflux and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and a non-polar organic solvent like diethyl ether. The aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. An internal standard (e.g., n-triacontane) can be added for quantitative analysis.[11]

-

GC-MS System: An Agilent 6890N GC coupled to a 5973 Mass Selective Detector or a similar system is used.[11]

-

GC Parameters:

-

Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 260 °C.

-

Oven Program: Initial temperature of 40 °C (hold for 2 min), ramp at 10 °C/min to 220 °C (hold for 10 min).[12]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 220 °C.

-

Transfer Line Temperature: 240 °C.

-

Scan Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, focusing on characteristic ions like m/z 258 and 145.

-

Safety and Handling

This compound is classified as causing serious eye damage (H318).[1] It may also cause skin irritation.[1] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with soap and water. Seek medical attention if irritation persists.

Conclusion

This compound is a well-characterized organic compound with defined physical properties and predictable chemical reactivity, typical of a symmetrical dialkyl sulfide. Its synthesis is readily achievable through standard organic chemistry techniques, and its analysis is reliably performed using GC-MS. The information and protocols provided in this guide serve as a foundational resource for professionals working with this compound in research and development.

References

- 1. This compound | C16H34S | CID 75901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DI-N-OCTYL SULFIDE(2690-08-6) 1H NMR spectrum [chemicalbook.com]

- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 4. Video: Preparation and Reactions of Sulfides [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of Sulfoxides [organic-chemistry.org]

- 8. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]

- 9. 13C NMR and infrared evidence of a dioctyl-disulfide structure on octanethiol-protected palladium nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. shimadzu.com [shimadzu.com]

dioctyl sulfide molecular structure and formula

An In-depth Technical Guide to the Molecular Structure and Formula of Dioctyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of dioctyl sulfide. It includes detailed experimental protocols for its synthesis and analysis, along with a summary of its spectroscopic data.

Molecular Structure and Formula

This compound, a symmetrical thioether, is characterized by two octyl chains attached to a central sulfur atom.

-

Molecular Weight: 258.51 g/mol [2]

-

IUPAC Name: 1-(octylsulfanyl)octane[1]

-

Synonyms: Di-n-octyl sulfide, Octyl sulfide, 9-Thiaheptadecane[1][3]

-

CAS Number: 2690-08-6

Structural Representations:

-

SMILES: CCCCCCCCSCCCCCCCC[1]

-

InChI: 1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3[1]

-

InChIKey: LOXRGHGHQYWXJK-UHFFFAOYSA-N[1]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Appearance | Colorless liquid with a mild odor | [1] |

| Boiling Point | 180 °C at 10 mmHg | |

| Density | 0.842 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.462 | |

| Flash Point | 110 °C (closed cup) | |

| Molecular Weight | 258.51 g/mol | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of symmetrical dialkyl sulfides from alkyl halides.

Objective: To synthesize this compound via the reaction of 1-bromooctane (B94149) with sodium sulfide.

Materials:

-

1-Bromooctane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Preparation of Sodium Sulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.1 mol) in ethanol (150 mL).

-

Reaction: To the stirred sodium sulfide solution, add 1-bromooctane (0.2 mol) dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water (100 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the diethyl ether under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Analytical Protocols

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Typical Data:

-

δ 2.51 (t, 4H, -S-CH₂-)

-

δ 1.58 (quintet, 4H, -S-CH₂-CH₂-)

-

δ 1.29 (m, 20H, -(CH₂)₅-)

-

δ 0.88 (t, 6H, -CH₃)

-

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Typical Data: The spectrum will show distinct peaks for the different carbon environments in the octyl chain. A peak around 38 ppm is characteristic of the α-carbon attached to the sulfur.[4]

Objective: To identify the characteristic functional group vibrations of this compound.

Sample Preparation:

-

A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

~2955-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chains.

-

~1465 cm⁻¹ (medium): C-H bending vibrations.

-

~722 cm⁻¹ (weak): Rocking vibration of long methylene (B1212753) chains.

-

The C-S stretch is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹).

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Technique: Electron Ionization (EI) Mass Spectrometry.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 258.5) should be observed.[1]

-

Major Fragments: Common fragmentation pathways for thioethers include cleavage of the C-S bond and α-cleavage. Expect to see fragment ions corresponding to the loss of alkyl radicals and smaller hydrocarbon fragments.[1]

Data Presentation

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Key Data/Peaks |

| ¹H NMR (CDCl₃) | δ 2.51 (t), 1.58 (quintet), 1.29 (m), 0.88 (t) |

| ¹³C NMR (CDCl₃) | α-carbon peak around 38 ppm[4] |

| IR (Neat) | ~2955-2850 cm⁻¹ (C-H stretch), ~1465 cm⁻¹ (C-H bend) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 258.5[1] |

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C16H34S | CID 75901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Octane, 1,1'-thiobis- [webbook.nist.gov]

- 4. 13C NMR and infrared evidence of a dioctyl-disulfide structure on octanethiol-protected palladium nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dioctyl Sulfide (CAS: 2690-08-6) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of dioctyl sulfide (B99878) (CAS Number 2690-08-6), a key organosulfur compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential applications of this molecule. While direct biological signaling pathways involving dioctyl sulfide have not been extensively documented, its role as a chemical intermediate and a ligand in nanoparticle-based therapeutic systems presents significant relevance to the pharmaceutical industry.

Chemical and Physical Properties

This compound, also known as 1,1'-thiobis(octane) or octyl sulfide, is a symmetrical thioether. It is characterized by a sulfur atom bonded to two octyl groups.[1][2] This structure imparts significant hydrophobic properties to the molecule.[3] It typically appears as a colorless to light yellow, clear liquid with a characteristic mild or stench-like odor.[1][2]

A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2690-08-6 | [2] |

| Molecular Formula | C₁₆H₃₄S | [2] |

| Molecular Weight | 258.51 g/mol | [2] |

| Boiling Point | 180 °C at 10 mmHg (13 hPa) | [1] |

| Melting Point | -1 °C | [1] |

| Density | 0.842 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.462 | |

| Flash Point | 110 °C (closed cup) | [1] |

| Solubility | Insoluble in water | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Chemical shifts are observed around 2.49 ppm (for protons alpha to the sulfur), 1.57 ppm, 1.50-1.07 ppm, and 0.89 ppm. | |

| Mass Spectrometry (MS) | Data available, though specific fragmentation patterns are not detailed here. | |

| Infrared (IR) Spectroscopy | IR spectra are available for this compound. |

Synthesis of this compound

The synthesis of symmetrical thioethers like this compound can be achieved through several established methods in organic chemistry.[4] The most common approaches involve the reaction of an alkyl halide with a sulfur source.[5][6] Below are two general experimental protocols for its synthesis.

Experimental Protocol 1: From 1-Bromooctane (B94149) and Sodium Sulfide

This method involves the reaction of two equivalents of an alkyl halide with sodium sulfide.[4]

Reaction Scheme:

2 CH₃(CH₂)₇Br + Na₂S → (CH₃(CH₂)₇)₂S + 2 NaBr

Materials and Equipment:

-

1-Bromooctane[7]

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfide nonahydrate in DMF.

-

Add 1-bromooctane to the solution. The molar ratio of 1-bromooctane to sodium sulfide should be approximately 2:1.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent used but can typically range from room temperature to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Diagram of Synthesis Workflow (Protocol 1):

Experimental Protocol 2: From 1-Octanethiol (B94742) and 1-Bromooctane

This method is an adaptation of the Williamson ether synthesis for thioethers, involving the reaction of a thiol with an alkyl halide in the presence of a base.[4]

Reaction Scheme:

CH₃(CH₂)₇SH + NaOH → CH₃(CH₂)₇SNa + H₂O CH₃(CH₂)₇SNa + CH₃(CH₂)₇Br → (CH₃(CH₂)₇)₂S + NaBr

Materials and Equipment:

-

1-Octanethiol[8]

-

1-Bromooctane[7]

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) or another suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve 1-octanethiol in ethanol.

-

Slowly add a solution of sodium hydroxide in water or ethanol to the flask with stirring to form the sodium thiolate salt.

-

To this solution, add 1-bromooctane dropwise from an addition funnel at room temperature or with gentle heating.

-

Stir the reaction mixture until completion, which can be monitored by TLC.

-

Perform an aqueous work-up similar to that described in Protocol 1 (extraction, washing, drying, and concentration).

-

Purify the crude product by vacuum distillation.

Applications in Research and Drug Development

While this compound is not typically used as an active pharmaceutical ingredient, it serves as a valuable intermediate and functional component in several areas relevant to drug development.

Chemical Intermediate

This compound can be used as a starting material for the synthesis of other organosulfur compounds.[3] For example, it can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are functional groups present in some pharmaceutical compounds.

Nanoparticle Synthesis and Functionalization

A significant application of thioethers and thiols is in the field of nanotechnology, particularly in the synthesis and stabilization of metal nanoparticles.[3] Thiol-containing molecules, which can be related to this compound through their sulfur chemistry, are widely used as ligands to cap gold nanoparticles (AuNPs).[9][10] These ligands stabilize the nanoparticles and allow for further functionalization, for instance, with targeting molecules for drug delivery.[11][12]

Gold-gold sulfide (GGS) nanoparticles, which have a core-shell structure, are of particular interest.[13][14] These nanoparticles exhibit strong near-infrared (NIR) absorbance, making them suitable for photothermal therapy in cancer treatment.[13][14] In this context, this compound-related chemistry is integral to the formation and properties of these advanced therapeutic agents. The hydrophobic octyl chains can influence the interaction of these nanoparticles with biological membranes and drug carriers.

Diagram of Nanoparticle Functionalization Logic:

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature describing a direct role for this compound in biological signaling pathways or as a standalone therapeutic agent. Searches for its mechanism of action often lead to information about dioctyl sodium sulfosuccinate (B1259242) (DOSS), a different chemical entity used as a stool softener.[15][16][17][18] It is crucial for researchers to distinguish between these two compounds.

The toxicological properties of this compound have not been thoroughly investigated.[1] It is known to be a skin and eye irritant.[2] Given the absence of data on its biological effects, any application in a biological context, such as in drug delivery systems, would necessitate thorough biocompatibility and toxicity studies.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[1] It is classified as causing serious eye damage.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[1] Store the compound in a tightly sealed container in a cool, dry place.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a hydrophobic organosulfur compound with well-defined chemical and physical properties. While it is not directly implicated in biological signaling, its utility as a chemical intermediate and its relevance to the burgeoning field of nanotechnology, particularly in the development of nanoparticle-based systems for imaging and therapy, make it a compound of interest for researchers and professionals in drug development. Future research may explore the biocompatibility of this compound and its derivatives for potential applications in advanced drug delivery systems.

References

- 1. DI-N-OCTYL SULFIDE - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C16H34S | CID 75901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Video: Preparation and Reactions of Sulfides [jove.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 1-Octanethiol | C8H18S | CID 8144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Gold Nanoparticles for Photothermal Cancer Therapy [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. ribori-instrumentation.com [ribori-instrumentation.com]

- 13. Antibody-conjugated gold-gold sulfide nanoparticles as multifunctional agents for imaging and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Near Infrared Resonant Gold / Gold Sulfide Nanoparticles as a Photothermal Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 16. CN1160710A - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 17. CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

synthesis of dioctyl sulfide from 1-octanethiol

An In-depth Technical Guide to the Synthesis of Dioctyl Sulfide (B99878) from 1-Octanethiol (B94742)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dioctyl sulfide, a dialkyl thioether, from its 1-octanethiol precursor. The primary synthetic route detailed is the sulfur analog of the Williamson ether synthesis, which involves the nucleophilic substitution of an octyl halide by an octanethiolate anion. This document outlines two robust methodologies for this conversion: a standard approach using a strong base and a more advanced method employing Phase-Transfer Catalysis (PTC) for enhanced reaction efficiency and milder conditions. Detailed experimental protocols, quantitative data summaries, and procedural diagrams are provided to enable researchers to replicate and adapt these syntheses for their specific applications.

Introduction

Symmetrical sulfides, or thioethers (R-S-R'), are crucial compounds in various fields of chemical research and industry. Their synthesis is a fundamental transformation in organic chemistry. One of the most direct and reliable methods for preparing symmetrical sulfides is analogous to the Williamson ether synthesis.[1][2] This method relies on the reaction of a deprotonated thiol (a thiolate) with an alkyl halide.

This guide focuses on the . The process involves two key steps:

-

Deprotonation: A base is used to deprotonate the 1-octanethiol, forming the highly nucleophilic octanethiolate anion.

-

Nucleophilic Substitution (SN2): The octanethiolate anion attacks an octyl halide (e.g., 1-bromooctane) via an SN2 mechanism, displacing the halide and forming the C-S-C linkage of this compound.[3]

We will explore two primary protocols: a classical approach and a phase-transfer catalysis approach, the latter being particularly advantageous for its efficiency and use of less hazardous reagents.[4][5]

Reaction Mechanism and Logic

The core of the synthesis is the SN2 reaction between the octanethiolate ion and a primary alkyl halide like 1-bromooctane (B94149). Sulfur is an excellent nucleophile, making this reaction efficient for primary and secondary alkyl halides.[2][6]

Caption: General reaction mechanism for this compound synthesis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound. These values are derived from established protocols for analogous sulfide syntheses.

Table 1: Reactant and Reagent Specifications

| Compound | Role | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |

| 1-Octanethiol | Starting Material | 146.30[7] | 1.0 eq | The primary sulfur source. |

| 1-Bromooctane | Alkylating Agent | 193.16 | 1.0 - 1.1 eq | Primary alkyl halide for the SN2 reaction. |

| Sodium Hydroxide (B78521) | Base | 40.00 | 1.1 - 1.5 eq | For deprotonation in the classical method. |

| Tetrabutylammonium (B224687) Bromide (TBAB) | Phase-Transfer Catalyst | 322.37 | 0.02 - 0.05 eq | Used in the PTC method to transfer the thiolate anion. |

| Dichloromethane (B109758) (DCM) | Organic Solvent | 84.93 | - | Solvent for the organic phase in the PTC method. |

| Water | Aqueous Solvent | 18.02 | - | Solvent for the aqueous phase. |

Table 2: Comparison of Synthesis Protocols

| Parameter | Protocol 1: Classical Synthesis | Protocol 2: Phase-Transfer Catalysis |

| Base | Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)[3] | Sodium Hydroxide (NaOH) |

| Solvent System | Polar aprotic (e.g., DMF, DMSO) or alcohol (e.g., Ethanol) | Biphasic: Water / Dichloromethane[8] |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Temperature | Room Temperature to 70°C | Room Temperature[8] |

| Reaction Time | 2 - 12 hours | 30 - 90 minutes[8] |

| Typical Yield | 70 - 85% | 90 - 98% |

| Workup | Aqueous extraction, drying, solvent evaporation | Phase separation, washing, drying, solvent evaporation |

Experimental Protocols

Safety Precautions: 1-Octanethiol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[9] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Dichloromethane is a volatile and potentially carcinogenic solvent.

Protocol 1: Classical Synthesis via Williamson-type Reaction

This protocol describes a standard method using sodium hydroxide as the base in an ethanol (B145695) solvent.

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add 1-octanethiol (e.g., 14.6 g, 0.1 mol) and ethanol (100 mL).

-

Deprotonation: While stirring, add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (10 mL) dropwise to the flask. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium octanethiolate salt.

-

Alkylation: Add 1-bromooctane (19.3 g, 0.1 mol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of deionized water and transfer to a separatory funnel.

-

Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude this compound can be purified by vacuum distillation if necessary to yield a colorless liquid.

Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis

This modern protocol offers higher yields, shorter reaction times, and milder conditions by using a phase-transfer catalyst to shuttle the thiolate anion from the aqueous phase to the organic phase for reaction.[5][10]

Caption: Experimental workflow for PTC synthesis of this compound.

Methodology:

-

Aqueous Phase Preparation: In a 250 mL Erlenmeyer flask, dissolve sodium hydroxide (4.8 g, 0.12 mol) in deionized water (50 mL). Carefully add 1-octanethiol (14.6 g, 0.1 mol) and stir for 15 minutes.

-

Organic Phase Preparation: In a separate 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromooctane (19.3 g, 0.1 mol) and tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol) in dichloromethane (DCM) (100 mL).

-

Reaction: Transfer the aqueous solution to the round-bottom flask containing the organic phase. Stir the resulting biphasic mixture vigorously at room temperature for 30-90 minutes. The high speed of agitation is crucial for maximizing the interfacial area where the catalysis occurs. Monitor the reaction by TLC until the starting materials are consumed.

-

Workup:

-

Transfer the mixture to a 500 mL separatory funnel and allow the layers to separate.

-

Remove the lower organic layer. Extract the aqueous layer with an additional portion of DCM (25 mL).

-

Combine all organic layers. Wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove the catalyst and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the DCM under reduced pressure.

-

-

Purification: The product is typically of high purity (>95%) and may not require further purification. If needed, vacuum distillation can be performed.

Conclusion

The is readily achieved through a sulfur analog of the Williamson ether synthesis. While the classical method is effective, the use of phase-transfer catalysis presents a superior alternative, offering significantly reduced reaction times, milder conditions, and often higher yields. The choice of method may depend on available reagents, equipment, and the desired scale of the reaction. The protocols and data provided in this guide offer a solid foundation for the successful laboratory synthesis of this compound.

References

- 1. Video: Preparation and Reactions of Sulfides [jove.com]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Octanethiol | C8H18S | CID 8144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]

Spectroscopic Analysis of Dioctyl Sulfide: A Technical Overview

This guide provides an in-depth look at the spectroscopic data of dioctyl sulfide (B99878) (C₁₆H₃₄S), a symmetrical thioether. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This information is crucial for researchers and scientists involved in chemical synthesis, characterization, and drug development for the unambiguous identification and structural elucidation of this compound.

Data Presentation

The spectroscopic data for dioctyl sulfide is summarized in the tables below, offering a clear and concise reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in the two octyl chains.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| a (-S-CH₂ -) | ~ 2.5 | Triplet | 4H |

| b (-S-CH₂-CH₂ -) | ~ 1.6 | Multiplet | 4H |

| c (-(CH₂ )₅-CH₃) | ~ 1.2-1.4 | Multiplet | 20H |

| d (-CH₃ ) | ~ 0.9 | Triplet | 6H |

Note: Data is compiled from representative spectra. Actual chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| -S -C H₂- | ~ 38-40 |

| -S-CH₂-C H₂- | ~ 31-33 |

| -(C H₂)₅-CH₃ | ~ 22-32 (multiple peaks) |

| -C H₃ | ~ 14 |

Note: Precise, publicly available high-resolution ¹³C NMR data for this compound is limited. The chemical shifts presented are typical for long-chain alkyl sulfides and are based on data from related compounds.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its aliphatic C-H and C-S bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950-2850 | C-H stretch (alkane) | Strong |

| 1470-1450 | C-H bend (scissoring) | Medium |

| 1380-1370 | C-H bend (methyl rock) | Medium |

| 725-720 | C-H bend (long-chain rock) | Weak |

| 700-600 | C-S stretch | Weak to Medium |

Note: The C-S stretching vibration is often weak and can be difficult to assign definitively in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 258 | Low | [C₁₆H₃₄S]⁺ (Molecular Ion) |

| 145 | 92.86 | [C₈H₁₇S]⁺ |

| 113 | - | [C₈H₁₇]⁺ |

| 69 | 78.12 | [C₅H₉]⁺ |

| 55 | 67.98 | [C₄H₇]⁺ |

| 43 | 98.04 | [C₃H₇]⁺ |

| 41 | 99.99 | [C₃H₅]⁺ |

Source: PubChem CID 75901.[3] The molecular ion peak for long-chain alkanes and sulfides can be of low intensity.

Experimental Protocols

The following sections outline the generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

For ¹³C NMR, a higher concentration is preferable, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.

-

The sample is prepared in a clean, dry 5 mm NMR tube.

-

To ensure magnetic field homogeneity, the solution should be free of any particulate matter. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition :

-

The NMR tube is placed in the spectrometer's probe.

-

The spectrometer is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

The magnetic field is "shimmed" to maximize its homogeneity across the sample, which results in sharp spectral lines.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

The accumulated FID is converted into a spectrum using a Fourier transform.

-

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

The baseline is corrected to be flat.

-

The spectrum is referenced to the internal standard (TMS).

-

The signals are integrated to determine the relative number of protons for each resonance in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Since this compound is a liquid, the simplest method is to prepare a thin film.

-

Place one or two drops of the neat (undiluted) liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin, uniform film between the plates.

-

-

Data Acquisition :

-

A background spectrum of the empty spectrometer is recorded.

-

The salt plate assembly containing the sample is placed in the sample holder of the IR spectrometer.

-

The infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Data Analysis :

-

The resulting spectrum is a plot of percent transmittance versus wavenumber (in cm⁻¹).

-

Characteristic absorption bands are identified and correlated with specific functional groups and vibrational modes within the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI) :

-

A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

The sample is vaporized in a high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺•).

-

-

Mass Analysis :

-

The molecular ions and any fragment ions formed due to the high energy of ionization are accelerated by an electric field.

-

The stream of ions then passes through a magnetic or electric field in the mass analyzer.

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio. Ions with a smaller m/z are deflected more than those with a larger m/z.

-

-

Detection :

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

-

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Solubility of Dioctyl Sulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dioctyl sulfide (B99878) in organic solvents. Due to a lack of readily available quantitative solubility data in public databases and scientific literature, this document focuses on the predicted solubility based on the physicochemical properties of dioctyl sulfide, alongside a detailed experimental protocol for determining its solubility. This guide is intended to assist researchers, scientists, and professionals in drug development in selecting appropriate solvents and designing robust experimental procedures for their work with this compound.

Introduction to this compound

This compound, also known as 1-(octylsulfanyl)octane, is an organic thioether with the chemical formula C₁₆H₃₄S. It is a colorless liquid with a mild odor. Its structure consists of a central sulfur atom bonded to two octyl chains. This long hydrocarbon structure renders the molecule largely nonpolar. Understanding the solubility of this compound is crucial for its application in various fields, including organic synthesis, materials science, and as a potential component in pharmaceutical formulations.

Key Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₆H₃₄S |

| Molecular Weight | 258.51 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 180 °C at 10 mmHg |

| Density | 0.842 g/mL at 25 °C |

| Water Solubility | Estimated at 0.004678 mg/L at 25 °C[1][2][3][4][5][6] |

The extremely low water solubility of this compound confirms its hydrophobic and nonpolar nature.[1][2][3][4][5][6]

Solubility of this compound in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | High | Nonpolar solvents that will readily solvate the nonpolar octyl chains of this compound. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | Nonpolar aromatic solvents that can effectively interact with the alkyl groups. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers have low polarity and are good solvents for nonpolar compounds. A similar compound, dioctyl ether, is miscible with diethyl ether.[7] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have low polarity and are excellent at dissolving a wide range of organic compounds. Dioctyl ether is miscible with chloroform.[7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Ketones are polar aprotic solvents but can often dissolve large nonpolar molecules. |

| Esters | Ethyl acetate | Moderate to High | Similar to ketones, esters have some polarity but are generally good solvents for a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Alcohols are polar protic solvents. The solubility is expected to decrease with increasing polarity of the alcohol (Methanol > Ethanol > Isopropanol). However, a related compound, dioctyl ether, is miscible with alcohol.[7] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | These are highly polar solvents and are not expected to be good solvents for the nonpolar this compound. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method followed by gravimetric analysis.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled oven or vacuum oven

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dishes

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved this compound is essential to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish. Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis:

-

Carefully evaporate the solvent from the evaporating dish in a fume hood. Gentle heating may be applied, but the temperature should be kept well below the boiling point of this compound to avoid any loss of the solute.

-

Once the solvent has evaporated, place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Record the final weight of the evaporating dish with the dried this compound residue.

-

3.3. Calculation of Solubility

The solubility of this compound is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100

3.4. Data Reporting

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Clearly state the solvent used and the temperature at which the determination was performed.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound and selecting an appropriate solvent for a given application.

References

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. This compound, 2690-08-6 [thegoodscentscompany.com]

- 3. echemi.com [echemi.com]

- 4. 2690-08-6 CAS MSDS (DI-N-OCTYL SULFIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Dioctylsulfid | 2690-08-6 [m.chemicalbook.com]

- 6. DI-N-OCTYL SULFIDE | 2690-08-6 [chemicalbook.com]

- 7. 二辛醚 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of Dioctyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dioctyl sulfide (B99878) (CAS No. 2690-08-6), intended for use by professionals in research and development environments. The following sections detail the physical and chemical properties, toxicological data, personal protective equipment, and emergency procedures.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of Dioctyl Sulfide

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄S | [1] |

| Molecular Weight | 258.51 g/mol | [1] |

| Appearance | Colorless to light yellow, clear liquid | [2][3] |

| Odor | Mild odor, Stench | [2][3] |

| Melting Point/Freezing Point | -1°C | [2] |

| Boiling Point | 180 °C at 13 hPa | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][2] |

| Density | 0.842 g/cm³ at 25 °C | [1][2] |

| Refractive Index | n20/D 1.462 | [1] |

| Water Solubility | No data available | [2] |

Table 2: Toxicological Data for this compound

| Endpoint | Result | Reference |

| Acute Toxicity | No data available | [2] |

| Skin Corrosion/Irritation | No data available. May cause irritation or injury to skin (pain, swelling, and blistering) depending on severity of exposure and speed of treatment. | [2][3] |

| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[1][4] | [1][3][4] |

| Respiratory or Skin Sensitization | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [2] |

| Reproductive Toxicity | No data available | [2] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [2] |

| Aspiration Hazard | No data available. Harmful by ingestion (may cause lung damage by aspiration). | [2][3] |

| Toxicity to Fish | No data available | [5] |

| Toxicity to Daphnia and Other Aquatic Invertebrates | No data available | [5] |

| Toxicity to Algae | No data available | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not available in the provided search results. Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such tests. For example:

-

Acute Oral Toxicity: OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure)

-

Skin Irritation/Corrosion: OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

-

Eye Irritation/Corrosion: OECD Guideline 405 (Acute Eye Irritation/Corrosion)

Safety and Handling Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield (minimum 8-inch) may also be necessary.[2][5]

-

Skin Protection: Wear chemical-impermeable gloves and a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2][5][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[2][5]

Safe Handling

-

Handle in a well-ventilated place.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapor or mist.[2]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Wash hands thoroughly after handling.[2]

Storage

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

-

Store apart from foodstuff containers or incompatible materials.[5]

Emergency Procedures

First Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[2][6]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2][5][6]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[2][5][6][7]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Consult a physician.[2][5][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5][8]

-

Specific Hazards: No data available on specific hazards arising from the chemical.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2][5]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[5][6]

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[2][5]

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

Caption: this compound Spill Response Workflow.

Caption: this compound First Aid Response.

References

- 1. 1,1′-硫代二辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C16H34S | CID 75901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2690-08-6 Name: Dioctyl sulphide [xixisys.com]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

An In-depth Technical Guide to the Thermal Stability of Dioctyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl sulfide (B99878), a dialkyl sulfide with the chemical formula (C₈H₁₇)₂S, is a compound of interest in various fields, including its potential use as a mineral collector. Understanding its thermal stability is crucial for determining safe handling, storage, and processing temperatures, as well as for predicting its behavior in applications where it might be subjected to elevated temperatures. Thermal stability analysis, primarily through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical data on decomposition temperatures, weight loss profiles, and energetic transitions.

This guide details the standard protocols for conducting TGA and DSC analyses on liquid organic compounds like dioctyl sulfide. It also discusses the likely thermal decomposition pathways and products based on the known chemistry of dialkyl sulfides.

Thermal Stability Data

As of the date of this publication, specific TGA and DSC data for this compound is not available in the public domain. However, based on the properties of similar long-chain organic molecules and related sulfur compounds, an estimation of its thermal stability can be made. For context, a high-boiling point organic compound like dioctyl phthalate (B1215562) has a reported decomposition temperature greater than 393 °C[1]. The thermal decomposition of dimethyl disulfide has been noted to occur at temperatures above 300 °C. It is reasonable to hypothesize that this compound will exhibit significant thermal decomposition at elevated temperatures, likely in a similar range.

The following table summarizes the expected thermal stability parameters for this compound. These are estimations and should be confirmed by experimental analysis.

| Parameter | Expected Value/Range | Method of Analysis | Notes |

| Onset of Decomposition (Tonset) | 250 - 400 °C | Thermogravimetric Analysis (TGA) | The temperature at which significant weight loss begins. This is an estimated range based on similar organic sulfides. |

| Peak Decomposition Temperature (Tpeak) | 300 - 450 °C | TGA (from the derivative of the weight loss curve, DTG) | The temperature at which the rate of weight loss is maximal. |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Sulfur oxides (SO₂, SO₃) | Evolved Gas Analysis (e.g., TGA-MS, TGA-FTIR) | Typical decomposition products for sulfur-containing organic compounds upon combustion. |

| Flash Point | > 110 °C | - | Indicates the temperature at which vapors can ignite. |

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These protocols are based on established ASTM standards for thermal analysis of liquids[2][3][4][5].

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer capable of controlled heating rates and atmosphere.

Methodology (based on ASTM E1131, E2550):

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidation.

-

The initial sample weight is recorded by the instrument.

-

-

Temperature Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min or 20 °C/min).

-

The sample mass is continuously monitored and recorded as a function of temperature and time.

-

-

Data Analysis:

-

A thermogram is generated, plotting the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

-

The derivative of the TGA curve (DTG curve) is plotted to identify the temperature(s) of maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify any endothermic or exothermic transitions, such as boiling or decomposition, as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Temperature Program:

-

The sample and reference pans are heated from a sub-ambient temperature (e.g., -50 °C) to a temperature beyond the expected decomposition range (e.g., 450 °C) at a constant heating rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis:

-

A DSC thermogram is generated, plotting heat flow versus temperature.

-

Endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition) are identified.

-

The onset temperature, peak temperature, and enthalpy (area under the peak) of each transition are calculated.

-

Mandatory Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Logical Relationship of Factors in Thermal Decomposition

Caption: Factors influencing this compound's thermal decomposition.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited, this guide provides the essential framework for its determination. By following the detailed TGA and DSC protocols outlined, researchers can obtain reliable data on its decomposition profile. The expected thermal behavior, based on analogous compounds, suggests that this compound is likely stable up to temperatures in the range of 250-400 °C. For any application involving this compound at elevated temperatures, it is imperative that its thermal stability be experimentally verified to ensure safe and effective use. The provided workflows and diagrams serve as a practical starting point for such investigations.

References

The Potential of Dioctyl Sulfide as a Mineral Collector: A Technical Guide

Introduction

The froth flotation process is a cornerstone of the mining industry, enabling the selective separation of valuable minerals from gangue materials. The efficiency of this process hinges on the performance of collector molecules, which selectively adsorb onto the surface of target minerals, rendering them hydrophobic and facilitating their attachment to air bubbles. While xanthates and dithiophosphates are the most common collectors for sulfide (B99878) ores, the exploration of novel reagents with enhanced selectivity and collecting power is an ongoing pursuit.

This technical guide explores the theoretical role and potential application of dioctyl sulfide as a mineral collector, particularly for sulfide ores such as chalcopyrite (CuFeS₂). This compound, a type of dialkyl sulfide or thioether, possesses a long, non-polar hydrocarbon tail (two octyl chains) and a central sulfur atom. This structure suggests a potential for strong hydrophobicity and interaction with sulfide mineral surfaces.

Proposed Mechanism of Action

The primary role of a collector is to selectively adsorb onto the mineral surface. For sulfide minerals, this interaction is typically governed by chemisorption between the sulfur-containing functional group of the collector and the metal ions on the mineral lattice.

It is hypothesized that the sulfur atom in this compound can act as a Lewis base, donating its lone pair of electrons to the metal cations (e.g., Cu⁺, Fe²⁺) on the sulfide mineral surface. This chemical bond would anchor the collector molecule to the mineral. The two long octyl chains would then orient away from the surface, creating a hydrophobic layer that repels water and promotes attachment to air bubbles.

Hypothetical Adsorption Mechanism of this compound on a Sulfide Mineral Surface

Caption: Proposed chemisorption of this compound onto a sulfide mineral surface.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an alkyl halide with a sulfide source.

Reaction Scheme:

2 C₈H₁₇Br + Na₂S → (C₈H₁₇)₂S + 2 NaBr

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide (Na₂S) in a suitable solvent such as ethanol.

-

Addition of Alkyl Halide: Slowly add 1-bromooctane (B94149) (C₈H₁₇Br) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

-

Workup: After cooling, the reaction mixture is typically filtered to remove the sodium bromide byproduct. The filtrate is then subjected to extraction with an organic solvent (e.g., diethyl ether) and washed with water to remove any remaining impurities.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the laboratory synthesis of this compound.

Performance Evaluation in Mineral Flotation

The effectiveness of a mineral collector is evaluated based on its ability to selectively recover the valuable mineral into the concentrate, while rejecting the gangue. Key performance indicators are the recovery of the valuable metal and the grade of the concentrate.

Representative Experimental Protocol for Chalcopyrite Flotation

The following is a generalized laboratory protocol for evaluating the performance of a novel collector like this compound for the flotation of a copper sulfide ore.

-

Ore Preparation: A representative sample of a copper sulfide ore is crushed and ground to a target particle size, typically 80% passing 75 micrometers.

-

Pulp Preparation: A slurry is prepared by mixing a known weight of the ground ore with water in a flotation cell to achieve a specific pulp density (e.g., 30% solids).

-

pH Adjustment: The pH of the pulp is adjusted to the desired level (e.g., pH 9.0-10.5 for chalcopyrite flotation) using a regulator like lime (CaO).

-

Collector Addition and Conditioning: The collector (this compound, typically dissolved in a suitable solvent for dispersion) is added to the pulp at a specific dosage. The pulp is then conditioned for a set period (e.g., 5 minutes) to allow for collector adsorption.

-

Frother Addition and Conditioning: A frother (e.g., MIBC - Methyl Isobutyl Carbinol) is added to the pulp, followed by a shorter conditioning period (e.g., 2 minutes).

-

Flotation: Air is introduced into the cell to generate bubbles. The mineral-laden froth is collected for a specific duration (e.g., 10-15 minutes).

-

Analysis: The collected concentrate and the remaining tailings are dried, weighed, and assayed for their copper content.

-

Performance Calculation: The copper recovery and concentrate grade are calculated.

Hypothetical Performance Data

The following table presents hypothetical flotation performance data for this compound in comparison to a standard collector (e.g., a xanthate) for a typical copper sulfide ore. This data is illustrative and would need to be validated through experimental work.

| Collector | Collector Dosage (g/t) | pH | Copper Recovery (%) | Copper Concentrate Grade (%) |

| This compound | 50 | 9.5 | 85.2 | 24.5 |

| 75 | 9.5 | 90.1 | 23.8 | |

| 100 | 9.5 | 92.5 | 23.2 | |